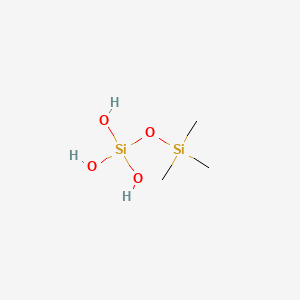Silicic acid, trimethylsilyl ester
CAS No.: 56275-01-5
Cat. No.: VC7845963
Molecular Formula: C3H12O4Si2
Molecular Weight: 168.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56275-01-5 |
|---|---|
| Molecular Formula | C3H12O4Si2 |
| Molecular Weight | 168.3 g/mol |
| IUPAC Name | trihydroxy(trimethylsilyloxy)silane |
| Standard InChI | InChI=1S/C3H12O4Si2/c1-8(2,3)7-9(4,5)6/h4-6H,1-3H3 |
| Standard InChI Key | MNTALGTVSQTALQ-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)O[Si](O)(O)O |
| Canonical SMILES | C[Si](C)(C)O[Si](O)(O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Silicic acid, trimethylsilyl ester is defined by the IUPAC name trihydroxy(trimethylsilyloxy)silane and the molecular formula C₃H₁₂O₄Si₂ . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 168.30 g/mol | PubChem |
| InChI Key | MNTALGTVSQTALQ-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CSi(C)OSi(O)O | PubChem |
| CAS Registry Numbers | 56275-01-5, 104133-09-7 | PubChem |
The compound’s structure features a central silicon atom bonded to three hydroxyl groups and a trimethylsilyloxy group, creating an amphiphilic character that enhances solubility in both polar and nonpolar solvents .
Spectroscopic Features
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct chemical shifts for trimethylsilyl groups (δ +10 to +20 ppm) and silicic acid moieties (δ −80 to −100 ppm) . Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms its volatility under inert conditions, with fragmentation patterns consistent with Si-O bond cleavage .
Synthesis and Industrial Production
Silylation Methodology
The compound is synthesized via silylation reactions, where silicic acid precursors (e.g., sodium silicate) react with trimethylsilyl chloride (TMSCl) in anhydrous environments . A stoichiometric molar ratio of 1:1 between silicate and TMSCl ensures optimal yield, with triethylamine often added to neutralize HCl byproducts .
Critical Parameters:
-
Reaction temperature: 25–50°C
-
Solvent: Tetrahydrofuran (THF) or dichloromethane
-
Purity control: Post-synthesis purification via fractional distillation .
Scalability Challenges
Industrial production faces hurdles related to moisture sensitivity, necessitating inert gas atmospheres (e.g., nitrogen) and desiccant-based storage systems . Pilot-scale studies report yields of 70–85%, with impurities primarily comprising unreacted TMSCl and silanol byproducts .
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s hydrolytic instability limits aqueous applications but enhances reactivity in organic matrices .
Reactivity and Stability
Exposure to atmospheric moisture triggers hydrolysis, yielding silicic acid and hexamethyldisiloxane :
This reaction underpins its use as a moisture-curable crosslinker in sealants .
Industrial and Research Applications
Coatings and Sealants
In material science, silicic acid, trimethylsilyl ester serves as a precursor for water-resistant coatings. When applied to substrates like paper or leather, it forms silicate networks that enhance durability . A 2025 study demonstrated a 40% improvement in water repellency for treated cotton fabrics compared to untreated controls .
Polymer Chemistry
The compound acts as a monomer in alkyd resin synthesis, reacting with glycols to form polymers with high thermal stability . Industrial formulations utilize these resins in adhesives requiring prolonged exposure to temperatures up to 150°C .
Analytical Chemistry
In GC-MS workflows, the compound derivatizes polar analytes (e.g., carbohydrates), improving volatility and detection sensitivity . For example, a 2024 protocol achieved sub-ppm detection limits for glucose derivatives using trimethylsilylation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume